![molecular formula C16H16N2O2 B14268726 Ethyl 9-ethyl-9H-pyrido[2,3-B]indole-3-carboxylate CAS No. 189182-83-0](/img/structure/B14268726.png)
Ethyl 9-ethyl-9H-pyrido[2,3-B]indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 9-ethyl-9H-pyrido[2,3-B]indole-3-carboxylate is a complex organic compound with the molecular formula C16H16N2O2. It belongs to the class of indole derivatives, which are significant due to their presence in various natural products and pharmaceuticals. This compound is known for its unique structure, which includes a pyridoindole core, making it a subject of interest in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 9-ethyl-9H-pyrido[2,3-B]indole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . Another method involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds using a base and a catalytic amount of copper(I) iodide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 9-ethyl-9H-pyrido[2,3-B]indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the ethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 9-ethyl-9H-pyrido[2,3-B]indole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 9-ethyl-9H-pyrido[2,3-B]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial in cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 9H-pyrido[3,4-b]indole-3-carboxylate: Similar structure but different substitution pattern.
β-Carboline-3-carboxylic acid ethyl ester: Another indole derivative with similar biological activities.
1-Methyl-9H-pyrido[3,4-b]indole: Known for its presence in natural products and its biological significance.
Uniqueness
Ethyl 9-ethyl-9H-pyrido[2,3-B]indole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets and its potential therapeutic applications make it a compound of significant interest in various fields of research.
Propiedades
Número CAS |
189182-83-0 |
|---|---|
Fórmula molecular |
C16H16N2O2 |
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
ethyl 9-ethylpyrido[2,3-b]indole-3-carboxylate |
InChI |
InChI=1S/C16H16N2O2/c1-3-18-14-8-6-5-7-12(14)13-9-11(10-17-15(13)18)16(19)20-4-2/h5-10H,3-4H2,1-2H3 |
Clave InChI |
WLJPDGAXGDESRY-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2C3=C1N=CC(=C3)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-{4-[(8-Bromooctyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14268644.png)
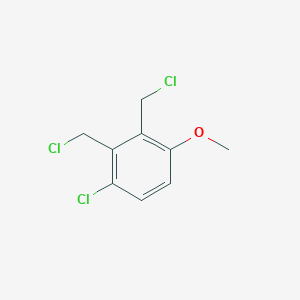
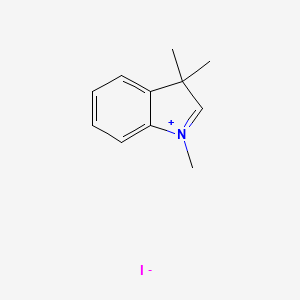
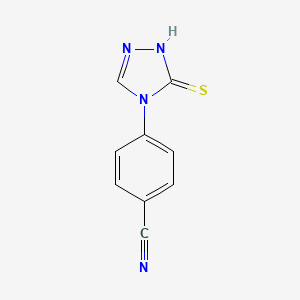

![1,1'-[Hexane-1,6-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene]](/img/structure/B14268687.png)
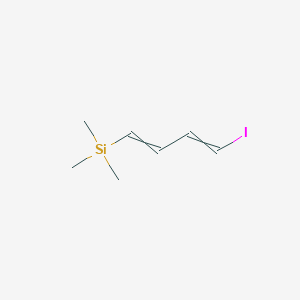
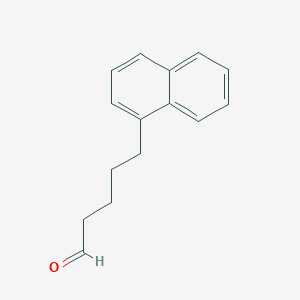
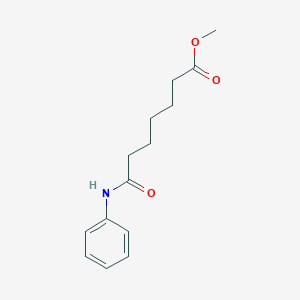
![7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate](/img/structure/B14268707.png)
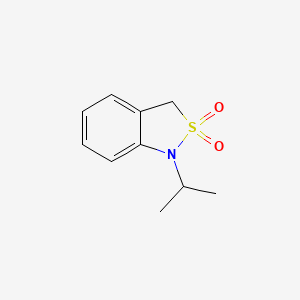
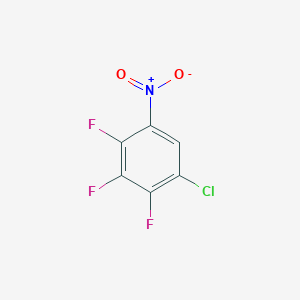
![9,9-Dimethylbicyclo[6.1.0]nonane](/img/structure/B14268737.png)
![2-Amino-N-(2-{[3-(2-aminophenyl)-3-oxopropyl]disulfanyl}ethyl)benzamide](/img/structure/B14268745.png)
